Serpentine (alkaloid)
Description
Historical Context of Serpentine (B99607) Alkaloid Research in Natural Product Chemistry
The study of serpentine is deeply rooted in the broader history of natural product chemistry, a field dedicated to the isolation, identification, and synthesis of chemical compounds derived from natural sources. The investigation of alkaloids from the Rauvolfia genus, including serpentine, gained significant momentum in the mid-20th century. These plants have a long history of use in traditional medicine systems, particularly in India, for a variety of ailments. imsc.res.in This traditional use spurred scientific interest in identifying the specific chemical constituents responsible for the observed physiological effects.
Early research focused on the extraction and structural elucidation of a plethora of alkaloids from Rauvolfia serpentina. The complex molecular architecture of these compounds presented a considerable challenge to chemists of the era, requiring the development of new analytical techniques and synthetic strategies. The isolation of serpentine, alongside other related alkaloids like reserpine (B192253) and ajmalicine (B1678821), was a landmark achievement in natural product chemistry. This work not inly expanded the known diversity of alkaloid structures but also laid the groundwork for understanding the intricate biosynthetic pathways that produce these complex molecules within the plant.
Significance of Serpentine Alkaloid in Academic and Biomedical Research
The importance of the serpentine alkaloid in academic and biomedical research is multifaceted, stemming from its unique chemical properties and biological activities. In academia, serpentine serves as a model compound for studying the biosynthesis of terpenoid indole (B1671886) alkaloids. The intricate enzymatic steps involved in its formation from primary metabolites provide a rich area of investigation for plant biochemists and molecular biologists. The discovery of serpentine synthase, a cytochrome P450 enzyme that produces serpentine, highlights the complexity of these pathways and the sophisticated genetic regulation involved. nih.gov
In the biomedical arena, serpentine and its derivatives have been investigated for a range of potential pharmacological applications. ontosight.ai Research has explored its effects on the cardiovascular system, with some studies noting its antihypertensive properties. 47.94.85 Additionally, its potential as an antioxidant has been a subject of investigation. nih.gov More recent in silico studies, which use computational models to predict biological activity, have explored the potential of serpentine as an antidiabetic agent by examining its interaction with specific protein targets. researchgate.netresearchgate.netunair.ac.id Furthermore, the compound has been included in screenings for antimalarial activity. nih.gov These diverse areas of research underscore the broad scientific interest in serpentine's potential therapeutic applications.
Current Research Frontiers and Unresolved Questions in Serpentine Alkaloid Studies
Despite decades of research, several frontiers and unresolved questions continue to drive the study of the serpentine alkaloid. A major area of current research is the complete elucidation of its biosynthetic pathway. While key enzymes like serpentine synthase have been identified, the precise regulation and interplay of all the enzymes involved are not yet fully understood. nih.gov Modern techniques in genomics and metabolomics are being employed to map out the entire pathway and identify the genes responsible for its regulation.
Another significant research frontier is the exploration of serpentine's full pharmacological potential. While preliminary studies have suggested various biological activities, more in-depth preclinical and mechanistic studies are required to validate these findings and understand the molecular basis of its effects. For instance, while in silico studies are promising, they need to be followed by robust in vitro and in vivo experiments to confirm the predicted activities. researchgate.netresearchgate.netunair.ac.id
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3/t12-,15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTGDNHDOZPMIW-VBNZEHGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18786-24-8 (Parent), Array | |
| Record name | Serpentine (alkaloid), hydroxide, inner salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Serpentine (alkaloid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018786248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80927029 | |
| Record name | Methyl 19-methyl-1,3,5,6,16,17-hexadehydro-18-oxayohimban-16-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131-07-7, 18786-24-8 | |
| Record name | Serpentine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Serpentine (alkaloid), hydroxide, inner salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Serpentine (alkaloid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018786248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 19-methyl-1,3,5,6,16,17-hexadehydro-18-oxayohimban-16-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SERPENTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B503RKE34F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Botanical Context of Serpentine Alkaloid
Distribution of Serpentine (B99607) Alkaloid in Plant Genera and Species
Serpentine is predominantly found in members of the Apocynaceae family, a group of flowering plants known for producing a wide array of biologically active alkaloids. wikipedia.orgprota4u.orgnih.gov Within this family, the genera Rauwolfia and Catharanthus are the most prominent sources. researchgate.net
Rauwolfia serpentina, commonly known as Indian snakeroot or devil pepper, is a primary and historically significant natural source of serpentine. wikipedia.orgslideshare.net This plant, native to the Indian subcontinent and East Asia, produces dozens of indole (B1671886) alkaloids, with serpentine being a key constituent alongside others like reserpine (B192253) and ajmaline. wikipedia.orgscialert.net The plant's roots are the principal repository for these alkaloids, containing a significantly higher concentration than the stems and leaves. scialert.netresearchgate.netnih.gov The total alkaloid content in the roots can range from 1.7% to 3.0%, with the bark of the root containing over 90% of the total alkaloids. nih.gov
The Madagascar periwinkle, Catharanthus roseus, is another significant botanical source of serpentine. taylorandfrancis.com This plant is renowned for its production of over 130 different terpenoid indole alkaloids (TIAs), including the famous anticancer agents vinblastine (B1199706) and vincristine. nih.govtaylorandfrancis.com Serpentine is a major alkaloid in C. roseus, particularly concentrated in the roots. acs.org It is biosynthetically produced from its precursor, ajmalicine (B1678821), through an oxidation step catalyzed by the enzyme serpentine synthase. slideshare.netphytojournal.com Research has shown that in C. roseus roots, the amount of serpentine is considerably higher than that of ajmalicine, indicating an efficient conversion process. ijbpas.com
While Rauwolfia serpentina and Catharanthus roseus are the most studied sources, serpentine is also present in other related species. For instance, Rauvolfia tetraphylla has been shown to contain serpentine in its roots, stem, leaves, and flowers. ijbpas.com The alkaloid has also been identified in other genera within the Apocynaceae family, such as Alstonia and Strychnos (specifically Strychnos camptoneura). phytojournal.com The presence of serpentine and related MIAs is a defining characteristic of the Apocynaceae family, though the relative abundance of specific alkaloids varies significantly between species and even between different parts of the same plant.
Table 1: Botanical Sources of Serpentine Alkaloid
| Plant Species | Family | Common Name | Primary Plant Part | Reference |
|---|---|---|---|---|
| Rauwolfia serpentina | Apocynaceae | Indian Snakeroot | Roots | wikipedia.orgscialert.net |
| Catharanthus roseus | Apocynaceae | Madagascar Periwinkle | Roots | taylorandfrancis.comacs.org |
| Rauvolfia tetraphylla | Apocynaceae | Devil's Pepper | Roots, Stem, Leaves, Flowers | ijbpas.com |
| Strychnos camptoneura | Loganiaceae | - | Not specified | phytojournal.com |
| Alstonia species | Apocynaceae | - | Bark | phytojournal.com |
Catharanthus roseus as a Significant Natural Source of Serpentine Alkaloid
Anatomical and Cellular Localization of Serpentine Alkaloid Accumulation
The accumulation of serpentine within the plant is highly organized, occurring in specific tissues and cell types. This compartmentalization is crucial for the plant to store these potentially cytotoxic compounds without harming its own cellular functions.
There is a distinct tissue-specific pattern of serpentine accumulation. In both Rauwolfia serpentina and Catharanthus roseus, the highest concentrations of serpentine are consistently found in the roots. scialert.netacs.org In C. roseus, while the roots are the primary site, serpentine and its precursor ajmalicine are also detected in the stem, leaves, and flowers, although generally in lower quantities. wikipedia.orgplos.org Studies on C. roseus have quantified the distribution of total TIAs, showing a general proportion of 13:8:3:1 among the stem, root, leaf, and inflorescence, respectively. wikipedia.org The root and stem barks are noted to be several-fold richer in these alkaloids compared to the inner woody tissues. wikipedia.org
Advanced analytical techniques have provided a high-resolution view of serpentine's location at the cellular level. In Catharanthus roseus, serpentine accumulation is specifically localized within specialized cell types known as idioblasts and laticifer cells. researchgate.netresearchgate.net These cells are found in the stem and leaves.
Imaging mass spectrometry (MS) and single-cell MS have directly confirmed the presence of serpentine, along with other alkaloids like catharanthine (B190766) and ajmalicine, within these specialized cells. researchgate.net Serpentine possesses a unique property of emitting a strong blue autofluorescence under UV light, which has been instrumental in visually identifying and isolating these specific alkaloid-accumulating idioblast and laticifer cells for targeted analysis. phytojournal.com This precise cellular sequestration suggests the existence of sophisticated transport mechanisms that move the alkaloids or their precursors from their site of synthesis in epidermal and parenchyma cells to their final storage destination in idioblasts and laticifers.
Table 2: Tissue and Cellular Localization of Serpentine in Catharanthus roseus
| Anatomical Level | Location | Relative Concentration | Detection Method | Reference |
|---|---|---|---|---|
| Organ | Roots | High | HPLC, TLC | acs.orgijbpas.com |
| Organ | Stem | Moderate | HPLC | wikipedia.org |
| Organ | Leaves | Low | HPLC | wikipedia.org |
| Cellular | Idioblast cells (in stem and leaf) | High | Imaging MS, Single-cell MS | researchgate.net |
| Cellular | Laticifer cells (in stem and leaf) | High | Imaging MS, Single-cell MS | researchgate.net |
Ontogenetic Variation in Serpentine Alkaloid Content and Profile
Developmental Stage Influence on Serpentine Alkaloid Accumulation in Plants
The accumulation of the serpentine alkaloid in plants is a dynamic process, significantly influenced by the developmental stage of the plant. Research across various species, notably Catharanthus roseus and Rauwolfia serpentina, demonstrates that the concentration and localization of serpentine are not static but fluctuate with the age and developmental phase of the plant, from seedling to maturity and flowering.
In Catharanthus roseus, the accumulation of terpenoid indole alkaloids (TIAs), including serpentine, is developmentally regulated. universiteitleiden.nl Studies have shown that monomeric TIAs tend to accumulate in high concentrations in actively growing, immature leaves, a pattern consistent with the Optimal Defense Theory, which posits that valuable tissues like young leaves are more heavily defended chemically. nih.gov As leaves mature, the levels of some monomeric alkaloids decrease, while bisindole alkaloids may increase. universiteitleiden.nluniversiteitleiden.nl Specifically for serpentine, it is found in higher concentrations in the roots compared to the leaves, flowers, and stems. universiteitleiden.nluniversiteitleiden.nl One study observed that the level of serpentine, along with ajmalicine and vindolinine, was highest in the roots of C. roseus. universiteitleiden.nl Another study noted that while the levels of monoindole alkaloids like serpentine decreased with leaf aging, there was a corresponding increase in bisindole alkaloids. universiteitleiden.nl
The transition to flowering also impacts serpentine levels. An increase in serpentine during the flowering stage of C. roseus has been observed, which compensates for a decrease in its precursor, ajmalicine. pakbs.orguniversiteitleiden.nl This suggests a metabolic shift within the TIA pathway as the plant enters its reproductive phase. Before flowering, serpentine accumulation is most significant in the roots. pakbs.orguniversiteitleiden.nl
In Rauwolfia serpentina, also known as serpentine root, the concentration of total alkaloids is highest in the roots, particularly the root bark. eagri.orgbioline.org.br The timing of harvest is critical for maximizing alkaloid yield, with marketable roots typically collected after 2-3 years of growth. eagri.org The maximum concentration of total alkaloids is found when harvesting coincides with the shedding of leaves in early autumn. eagri.org The age of the plant and the season of collection are known to cause variations in the alkaloid content, which can range from 1.7% to 3.0% in the roots. nih.gov A variety of R. serpentina, RS-1, was found to have an alkaloid content of 1.64% to 2.94% at 18 months of growth. eagri.org
The following table summarizes the findings on how developmental stages influence serpentine accumulation in different plant parts.
Interactive Data Table: Influence of Developmental Stage on Serpentine Alkaloid Accumulation
| Plant Species | Developmental Stage/Plant Part | Key Findings on Serpentine Accumulation |
|---|---|---|
| Catharanthus roseus | Young, Immature Leaves | Higher concentration of monomeric TIAs, which includes precursors to serpentine. nih.gov |
| Catharanthus roseus | Aging Leaves | Levels of monoindole alkaloids, including serpentine, tend to decrease. universiteitleiden.nluniversiteitleiden.nl |
| Catharanthus roseus | Roots | Highest accumulation of serpentine compared to other organs. universiteitleiden.nluniversiteitleiden.nl |
| Catharanthus roseus | Flowering Stage | Serpentine levels increase, compensating for the decrease in its precursor, ajmalicine. pakbs.orguniversiteitleiden.nl |
| Rauwolfia serpentina | 18 months Growth | A specific variety (RS-1) showed total alkaloid content between 1.64% and 2.94%. eagri.org |
| Rauwolfia serpentina | 2-3 years Growth (Harvest) | Marketable roots are collected, with maximum alkaloid concentration found in autumn. eagri.org |
| Rauwolfia serpentina | Roots (General) | Total alkaloid content can range from 1.7% to 3.0%, varying with age and season. nih.gov |
Biosynthesis of Serpentine Alkaloid
Elucidation of the Terpenoid Indole (B1671886) Alkaloid (TIA) Biosynthetic Pathway Leading to Serpentine (B99607)
The journey to serpentine begins within the broader and highly branched TIA pathway. mountainscholar.orgnih.gov This metabolic network is responsible for producing over 2,000 distinct alkaloids, many with potent biological activities. rsc.org The biosynthesis of serpentine is a testament to the cell's ability to perform highly specific and stereocontrolled chemical transformations.
Identification of Key Precursor Molecules
The construction of serpentine's complex scaffold relies on the convergence of two major metabolic pathways: the shikimate pathway, which provides the indole moiety, and the methylerythritol phosphate (B84403) (MEP) pathway, which generates the terpenoid component. nih.gov
The foundational precursors for all TIAs, including serpentine, are tryptamine (B22526) and secologanin (B1681713) . hep.com.cnfrontiersin.orgresearchgate.net Tryptamine is derived from the amino acid tryptophan through a decarboxylation reaction catalyzed by tryptophan decarboxylase (TDC). hep.com.cnuniversiteitleiden.nl Secologanin, a secoiridoid monoterpene, is synthesized from geraniol (B1671447) via a multi-step process involving several enzymes, including geraniol-10-hydroxylase (G10H) and secologanin synthase (SLS). hep.com.cnrsc.orguniversiteitleiden.nl
The crucial first committed step in TIA biosynthesis is the Pictet-Spengler condensation of tryptamine and secologanin, a reaction masterfully catalyzed by the enzyme strictosidine (B192452) synthase (STR). uniprot.orgacs.org This condensation yields strictosidine , the universal precursor for the vast array of TIAs. hep.com.cnnih.govresearchgate.net
Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to form a highly reactive aglycone. nih.gov This unstable intermediate is then converted to cathenamine (B1202132) , a central branch-point intermediate. rsc.org From cathenamine, the pathway diverges. One branch leads to the formation of ajmalicine (B1678821) through the action of a reductase enzyme. rsc.orgoup.com Ajmalicine then serves as the direct precursor to serpentine. oup.comoup.com
| Precursor Molecule | Role in Serpentine Biosynthesis |
| Tryptamine | Provides the indole ring structure. hep.com.cnuniversiteitleiden.nl |
| Secologanin | Provides the terpenoid portion of the molecule. hep.com.cnrsc.org |
| Strictosidine | The universal precursor formed from tryptamine and secologanin. nih.govuniprot.org |
| Cathenamine | A key intermediate derived from strictosidine. rsc.org |
| Ajmalicine | The immediate precursor to serpentine. oup.comoup.com |
Stereochemical Considerations in Serpentine Alkaloid Biosynthesis
The biosynthesis of serpentine is a stereochemically precise process. The initial condensation of tryptamine and secologanin catalyzed by strictosidine synthase exclusively produces the 3α(S)-stereoisomer, strictosidine. uniprot.orgbiorxiv.org This specific stereochemistry is fundamental, as it dictates the stereochemical outcome of the downstream products.
The conversion of the strictosidine aglycone can lead to several diastereomers. However, the enzymes involved in the serpentine pathway exhibit remarkable stereoselectivity. The reduction of cathenamine to form ajmalicine is a key stereochemical step. oup.com Subsequently, the oxidation of ajmalicine to serpentine also proceeds with a high degree of stereochemical control. oup.comoup.com While the exact mechanisms controlling the formation of different heteroyohimbine stereoisomers are complex and involve multiple enzymes with varying specificities, the pathway leading to serpentine is characterized by a defined stereochemical trajectory. nih.govresearchgate.net The intricate structure of serpentine, with its multiple chiral centers, is a direct result of this enzymatic precision. cymitquimica.com
Enzymatic Machinery of Serpentine Alkaloid Biosynthesis
The conversion of ajmalicine to serpentine is the final and a critical step in the biosynthetic pathway. This transformation is catalyzed by a specific enzyme that has been the subject of significant research.
Characterization of Serpentine Synthase (SS) Activity and Specificity
Recent research has led to the identification and characterization of serpentine synthase (SS) , the enzyme responsible for the oxidation of ajmalicine to serpentine. oup.comoup.comnih.gov The discovery of this enzyme has filled a long-standing gap in our understanding of TIA biosynthesis. nih.gov
Serpentine synthase has been definitively classified as a cytochrome P450 (CYP) enzyme . oup.comoup.comnih.gov This places it within a large and diverse superfamily of enzymes known for their role in the oxidation of a wide variety of organic compounds. Prior to this discovery, it was hypothesized that a peroxidase might be responsible for this conversion. rsc.orgoup.com However, functional characterization has confirmed the CYP nature of serpentine synthase. oup.comoup.com This enzyme is a homolog of another CYP, alstonine (B1665729) synthase (AS), which catalyzes the formation of serpentine's stereoisomer, alstonine. oup.com
Studies have shown that serpentine synthase exhibits a strong preference for ajmalicine as its substrate. oup.comoup.com While it can also convert tetrahydroalstonine (B1682762) to alstonine, its catalytic efficiency is significantly higher for the ajmalicine-to-serpentine conversion. oup.com This substrate specificity is a key factor in determining the relative accumulation of serpentine and alstonine in different plant tissues. oup.comoup.com
The catalytic mechanism of serpentine synthase, like other CYPs, involves the activation of molecular oxygen to facilitate the oxidation of the ajmalicine substrate. This process results in the formation of the characteristic β-carboline structure of serpentine. The enzyme's active site is precisely structured to bind ajmalicine in the correct orientation for this stereospecific oxidation to occur. While the detailed mechanics of substrate binding and catalysis are still under investigation, the identification of serpentine synthase as a CYP provides a solid framework for understanding this crucial final step in serpentine biosynthesis. oup.comoup.com
Classification of Serpentine Synthase as a Cytochrome P450 (CYP) Enzyme
Role of Peroxidases in Ajmalicine to Serpentine Bioconversion
Early research strongly implicated class III peroxidases in the final step of serpentine biosynthesis: the oxidation of ajmalicine. researchgate.net In-vitro experiments demonstrated that horseradish basic peroxidases (EC 1.11.1.7) could convert ajmalicine into serpentine. researchgate.netresearchgate.net This conversion was also efficiently carried out by basic peroxidases extracted from the vacuoles of C. roseus cells, as well as by intact isolated vacuoles. researchgate.netresearchgate.netscispace.com A direct correlation was observed in cultured cells between the activity of these basic peroxidases and the accumulation of serpentine over time. researchgate.net
The prevailing hypothesis based on these findings was that ajmalicine, after its synthesis, is transported into the vacuole via an ion-trap mechanism. researchgate.netscispace.com Once inside the acidic environment of the vacuole, the basic peroxidases catalyze its oxidation to serpentine. researchgate.netresearchgate.net The conversion to the charged serpentine molecule effectively traps it within the vacuole, preventing its leakage back into the cytoplasm. researchgate.net To conclusively demonstrate this bioconversion in C. roseus root extracts, where high quantities of serpentine are naturally associated with proteins, a radioactive tracer procedure using ³H-ajmalicine was developed. scispace.comscialert.net This method confirmed that peroxidases in the root extracts efficiently convert ajmalicine to serpentine. scispace.comscialert.net
Identification and Functional Analysis of Other Putative Enzymes in the Serpentine Pathway
While peroxidases were long considered the key players in the final oxidative step, more recent research has unveiled a more complex picture. An improved virus-induced gene silencing (VIGS) method led to the discovery of a previously unknown biosynthetic enzyme, serpentine synthase (SS). nih.govnih.gov This enzyme, identified as a cytochrome P450 (CYP), specifically a homolog of alstonine synthase, catalyzes the oxidation of ajmalicine to form serpentine. nih.gov
This discovery challenged the long-held belief that a vacuolar peroxidase was solely responsible for this conversion. nih.gov Epifluorescence microscopy suggests that serpentine synthase (CrSS) is localized to the endoplasmic reticulum (ER), similar to other TIA-related cytochrome P450 enzymes. nih.gov While alstonine synthase (AS) can also convert ajmalicine to serpentine, its catalytic efficiency for this reaction is low, and its expression is primarily in the stem and root, not in the leaves where serpentine accumulation is also observed. nih.gov The discovery of this specific, ER-localized serpentine synthase highlights the intricate and highly regulated nature of TIA biosynthesis, suggesting that the final step may not be a simple, non-specific oxidation within the vacuole. nih.gov Further research into other potential enzymes, such as reductases and acetyltransferases involved in modifying tabersonine (B1681870) derivatives, continues to fill in the gaps in the broader TIA pathway, of which serpentine is a part. oup.com
Transcriptional and Post-Transcriptional Regulation of Serpentine Alkaloid Biosynthesis
The production of serpentine is tightly controlled at the genetic level, involving a network of transcription factors that modulate the expression of biosynthetic genes. This regulation ensures that serpentine is produced in the correct tissues and at appropriate times.
Investigation of Transcription Factors Modulating Serpentine Biosynthetic Genes (e.g., CrWRKY1, CR1)
Several key transcription factors have been identified that influence the serpentine biosynthetic pathway in C. roseus.
CrWRKY1: This WRKY-domain transcription factor acts as a positive regulator of serpentine biosynthesis. nih.govnih.gov Overexpression of CrWRKY1 in C. roseus hairy roots led to a significant increase in the accumulation of serpentine, up to three-fold higher than in control roots. nih.govscispace.com CrWRKY1 is preferentially expressed in the roots, which aligns with the root-specific accumulation of serpentine. nih.govnih.gov It directly activates the promoter of the Tryptophan Decarboxylase (TDC) gene, a crucial early step in the TIA pathway that produces tryptamine. nih.govnih.gov Interestingly, CrWRKY1 overexpression also represses transcriptional activators like ORCA2 and ORCA3, while upregulating repressors like the ZCT family, suggesting a complex role in fine-tuning the entire TIA metabolic network to favor the serpentine branch. nih.govmdpi.com
CR1: In contrast to CrWRKY1, Catharanthus roseus 1 (CR1), a novel AP2/ERF transcription factor, functions as a negative regulator. nih.govnih.govfrontiersin.org When the CR1 gene was silenced using virus-induced gene silencing (VIGS), the accumulation of serpentine increased. nih.govnih.gov This was accompanied by the upregulation of several key TIA biosynthetic genes, including those upstream of the central intermediate strictosidine (G10H, SLS, TDC, STR) and those downstream (SGD, DAT, PRX1). nih.govfrontiersin.org The expression of CR1 itself is downregulated by methyl jasmonate (MeJA), a signaling molecule known to induce TIA biosynthesis, further supporting its role as a repressor in the pathway. nih.govmdpi.com
| Transcription Factor | Type | Regulatory Role in Serpentine Biosynthesis | Target Genes/Interactions |
| CrWRKY1 | WRKY | Positive Regulator | Activates TDC. Represses ORCA2, ORCA3. Upregulates ZCTs. nih.govnih.govmdpi.com |
| CR1 | AP2/ERF | Negative Regulator | Silencing upregulates G10H, SLS, TDC, STR, SGD, DAT, PRX1. nih.govfrontiersin.org |
Analysis of Gene Expression Profiles of Serpentine Biosynthetic Enzymes Across Tissues and Conditions
The biosynthesis of serpentine and other TIAs is highly compartmentalized, with different steps occurring in specific tissues and cell types. Gene expression profiling through techniques like RNA sequencing has been instrumental in mapping this complex spatial organization.
Transcriptome analysis of C. roseus leaf, flower, and root tissues reveals distinct expression patterns for TIA pathway genes. plos.org The majority of genes involved in TIA biosynthesis are highly expressed in leaves and roots, which are the primary sites of alkaloid production. plos.org Specifically for the serpentine pathway, the precursor ajmalicine is primarily produced in the roots. oup.com This correlates with the preferential expression of the positive regulator CrWRKY1 in root tissues. nih.govnih.gov
Studies comparing leaf and root transcriptomes have further highlighted these differences. For instance, transcripts for enzymes involved in the later stages of vindoline (B23647) biosynthesis, like Dat (deacetylvindoline 4-O-acetyltransferase) and sgd (strictosidine β-D-glucosidase), were not detected in the root system, explaining the tissue-specific accumulation of certain alkaloids. nih.gov Environmental conditions also influence gene expression; for example, light exposure can trigger a switch from ajmalicine to serpentine accumulation in cell cultures. nih.gov Furthermore, integrative analyses combining transcriptomics with whole-genome bisulfite sequencing have shown that tissue-specific gene expression is associated with specific DNA methylation patterns, suggesting an epigenetic layer of control over the MIA pathway. mdpi.com
Application of Virus-Induced Gene Silencing (VIGS) for Biosynthetic Gene Discovery and Validation
Virus-induced gene silencing (VIGS) has proven to be a powerful and rapid reverse genetics tool for discovering and validating the function of genes within the serpentine biosynthetic pathway in C. roseus. nih.govuea.ac.ukoup.com This technique allows researchers to transiently silence a target gene in the plant and observe the resulting changes in the plant's metabolite profile (chemotype). nih.govoup.com
The utility of VIGS was demonstrated in the functional characterization of the transcription factor CR1. Silencing CR1 led to an increase in serpentine levels, confirming its role as a negative regulator. nih.govnih.gov More significantly, an improved VIGS method, which co-silences a visible marker gene like phytoene (B131915) desaturase (PDS) along with the target gene, was instrumental in the discovery of the long-sought-after serpentine synthase (SS). nih.govnih.govnih.gov By silencing candidate genes and observing a corresponding decrease in serpentine and an accumulation of its precursor, ajmalicine, researchers successfully identified SS as a cytochrome P450 enzyme responsible for the final step in serpentine biosynthesis. nih.govoup.com This approach has also been used to validate the functions of other TIA pathway genes, making it an indispensable tool for untangling complex metabolic networks in planta. uea.ac.ukuea.ac.ukscite.ai
| VIGS Application | Target Gene(s) | Key Finding |
| Gene Function Validation | CR1 | Confirmed CR1 as a negative regulator of serpentine biosynthesis. nih.govnih.gov |
| Gene Discovery | Serpentine Synthase (SS) | Identified SS as a cytochrome P450 that converts ajmalicine to serpentine. nih.govnih.gov |
| Pathway Elucidation | Various TIA pathway genes | Validated the in-vivo function of enzymes, confirming their physiological relevance. oup.comscite.ai |
Subcellular Compartmentation and Channeling in Serpentine Alkaloid Biosynthesis
The biosynthesis of serpentine is a highly organized process, not only at the tissue level but also within the cell. The various enzymatic steps are partitioned between different subcellular compartments, necessitating a coordinated system of transport for intermediates.
Early studies strongly suggested that the final conversion of ajmalicine to serpentine occurred within the vacuole. researchgate.netscispace.com It was proposed that ajmalicine is transported into the vacuole and then oxidized by vacuolar peroxidases. researchgate.netscispace.com This compartmentation serves to trap the resulting charged serpentine molecule. researchgate.net The enzymes responsible for the dimerization of catharanthine (B190766) and vindoline to form anticancer alkaloids, which also involves a peroxidase (CrPrx1), have also been localized to the vacuole, supporting the idea of this organelle as a key site for TIA metabolism. nih.govoup.com
Isolation, Purification, and Structural Elucidation Methodologies for Serpentine Alkaloid
Advanced Extraction Techniques for Serpentine (B99607) Alkaloid from Complex Matrices
The initial and most critical step in studying serpentine is its efficient extraction from plant material. The choice and optimization of the extraction technique significantly impact the yield and purity of the final product.
Optimization of Solvent-Based Extraction Approaches
Traditional solvent-based methods remain fundamental to the extraction of serpentine. Optimization of these approaches is crucial for maximizing yield and selectivity.
Acid-Base Extraction: This is a cornerstone technique for purifying alkaloids. scribd.com The process leverages the basic nature of serpentine. Typically, the powdered plant material is first treated with an acidic aqueous solution (e.g., hydrochloric acid, acetic acid, or phosphoric acid) to convert the alkaloids into their salt forms, which are soluble in water. scribd.comresearchgate.netgoogle.com This acidic solution is then washed with a non-polar solvent to remove neutral and weakly basic impurities. scribd.com Subsequently, the aqueous phase is basified, often with ammonium (B1175870) hydroxide, to a pH of 8-10. nih.govasianpubs.orgacs.org This deprotonates the alkaloid salts, converting them back into their free base form, which is soluble in organic solvents. The free base is then extracted using a water-immiscible organic solvent such as chloroform (B151607). scribd.comnih.govasianpubs.org This multi-step liquid-liquid extraction effectively separates alkaloids from other plant constituents. scribd.comacs.org
Methanolic Extraction: Methanol is a highly effective solvent for extracting a broad spectrum of alkaloids, including serpentine. researchgate.net Dried and powdered plant material, often the roots of Rauwolfia serpentina, is macerated or percolated with methanol, sometimes for extended periods, to draw out the target compounds. scribd.comgoogle.comscialert.netnih.gov The resulting crude methanolic extract is then concentrated under reduced pressure. scribd.comscialert.net This concentrated extract typically undergoes further purification, often via acid-base partitioning or chromatography, to isolate serpentine from other co-extracted compounds. scialert.netoup.com Studies have shown that using acidic alcohol can increase the extraction efficiency by around 50% compared to using only ethanol. researchgate.net
Ammoniacal Chloroform: For a more direct extraction of the free alkaloid base, a mixture of chloroform and ammonia (B1221849) solution can be used. google.com In this method, the powdered plant material is treated directly with the basic organic solvent mixture. The ammonia ensures the alkaloids remain in their non-polar free base form, allowing for their direct dissolution into the chloroform. This approach can be very efficient and has been cited as a superior solvent system for alkaloid extraction in some studies. researchgate.net
Table 1: Comparison of Solvent-Based Extraction Parameters for Alkaloids
Extraction Method Key Principle Typical Solvents & Reagents Target Alkaloid Form Reference Acid-Base Extraction Separation based on pH-dependent solubility Aqueous HCl or Acetic Acid; Chloroform; Ammonium Hydroxide Initially salt (aqueous soluble), then free base (organic soluble) [1, 8, 13, 20] Methanolic Extraction General extraction of semi-polar compounds Methanol Both salt and free base forms [1, 2, 11] Ammoniacal Chloroform Direct extraction of the free base form Chloroform, Ammonia Solution Free base (organic soluble) [4, 6]
Emerging Green Extraction Methods for Serpentine Alkaloid
In line with the principles of green chemistry, new extraction techniques are being developed to reduce solvent consumption and extraction time. While research specifically targeting serpentine is emerging, methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been successfully applied to other alkaloids and are applicable to serpentine. researchgate.netsci-hub.se These methods often use less toxic solvents and can significantly enhance extraction efficiency. For instance, MAE has been optimized for other alkaloids using solvents like 0.01 mol/L hydrochloric acid. researchgate.net Deep Eutectic Solvents (DES) are also being explored as green alternatives for alkaloid extraction, with parameters such as temperature, time, and solid-liquid ratio being optimized for maximum yield. mdpi.com
High-Resolution Chromatographic Separation and Purification Methodologies
Following extraction, chromatography is indispensable for separating serpentine from the complex mixture of other alkaloids and plant metabolites.
Development and Validation of Thin Layer Chromatography (TLC) Protocols for Serpentine Alkaloid
Thin Layer Chromatography (TLC) is a rapid, versatile, and cost-effective method used for the qualitative analysis of serpentine in extracts and for monitoring the progress of purification. chemistryjournal.in
Protocol Development: Standard protocols utilize pre-coated silica (B1680970) gel 60 F₂₅₄ plates as the stationary phase. asianpubs.orgscialert.netscielo.br The mobile phase composition is critical for achieving good separation. A variety of solvent systems have been developed, typically consisting of a mixture of organic solvents with differing polarities. Common mobile phases include combinations like chloroform-methanol (97:3 v/v) and toluene-ethyl acetate-formic acid (7:2:1 v/v/v). chemistryjournal.inscielo.br The inclusion of a small amount of an acid (formic acid) or a base (ammonia or diethylamine) can improve the peak shape and resolution of basic alkaloids like serpentine. asianpubs.orgscielo.brnih.gov
Validation and Detection: After development, the plates are dried and the separated spots are visualized. Serpentine often exhibits fluorescence under UV light, allowing for non-destructive detection. chemistryjournal.in For enhanced visualization, chromogenic reagents like Dragendorff's reagent are sprayed on the plate, which typically yields orange-colored spots for alkaloids. asianpubs.orgchemistryjournal.in The retention factor (Rf) value of serpentine in a given solvent system is used for its identification by comparison with a pure standard. chemistryjournal.in
Table 2: Selected TLC Mobile Phases for Serpentine Alkaloid Separation
Stationary Phase Mobile Phase Composition (v/v/v) Detection Method Reference Silica Gel Chloroform : Methanol (97:3) UV light, Dragendorff's Reagent scialert.net Silica Gel G Toluene : Ethyl Acetate : Diethylamine (7:2:1) UV light (254 nm) asianpubs.org Silica Gel 60 F₂₅₄ Toluene : Ethyl Acetate : Formic Acid (7:2:1) Densitometric scanning at 268 nm nih.gov Silica Gel Chloroform : Methanol : Aqueous Ammonia (95:4.5:0.5) Dragendorff's Reagent universiteitleiden.nl
Optimization of High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Analytical and Preparative Separation of Serpentine Alkaloid
For precise quantitative analysis and high-purity preparative separation, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the methods of choice. sci-hub.seuniversiteitleiden.nl
Method Optimization: A significant number of HPLC and UHPLC methods have been developed and validated for the analysis of Rauwolfia alkaloids, including serpentine. These methods most commonly employ a reversed-phase C18 column. researchgate.netnih.gov The mobile phase is typically a gradient mixture of an aqueous component (often water with an acidifier like formic acid) and an organic solvent, usually acetonitrile (B52724) or methanol. researchgate.netnih.gov The acidic modifier is crucial for protonating the alkaloid molecules, which leads to better peak shapes and retention on the C18 stationary phase.
Analytical and Preparative Applications: A validated UHPLC-UV method allows for the simultaneous analysis of serpentine and six other major Rauwolfia alkaloids (ajmaline, yohimbine, corynanthine, ajmalicine (B1678821), serpentinine, and reserpine) in under 8 minutes. researchgate.netnih.gov This rapid analysis is suitable for the quality control of raw plant materials and commercial products. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector at wavelengths around 268 nm. scielo.bropensciencepublications.com These optimized methods are validated for linearity, accuracy, and precision, ensuring reliable quantification. nih.gov
Table 3: Optimized UHPLC Method for Serpentine Alkaloid Analysis
Parameter Condition Reference Instrument UHPLC with UV Detector sci-hub.se Column Reversed Phase C18 sci-hub.se Mobile Phase Water with 0.05% Formic Acid and Acetonitrile with 0.05% Formic Acid (Gradient) sci-hub.se Flow Rate 0.2 mL/min sci-hub.se Run Time < 8 minutes sci-hub.se Detection UV/Photo Diode Array (PDA) [9, 19]
Application of Advanced Column Chromatography Techniques
For larger-scale purification, several advanced column chromatography techniques are employed.
Vacuum Liquid Chromatography (VLC): VLC is a preparative technique that can be considered an extension of TLC. juniperpublishers.com It uses a short, wide column, typically a sintered glass funnel, packed with TLC-grade adsorbent like silica gel. juniperpublishers.com Solvents are drawn through the column under vacuum, allowing for a rapid separation of large quantities of crude extract into several fractions. juniperpublishers.com This method is highly effective for the initial fractionation of complex alkaloid mixtures prior to final purification by HPLC or other high-resolution methods. researchgate.net
Centrifugal Partition Chromatography (CPC): CPC is a form of liquid-liquid partition chromatography that uses no solid stationary phase, which is a major advantage for separating alkaloids that can adsorb irreversibly to silica gel. plantaanalytica.commdpi.com The technique relies on partitioning compounds between two immiscible liquid phases, with one held stationary by a strong centrifugal force while the mobile phase is pumped through. plantaanalytica.com A specialized mode, pH-zone refining CPC, is exceptionally well-suited for purifying ionizable compounds like serpentine. mdpi.comrotachrom.com In this mode, a retainer (e.g., an acid) is added to the stationary phase and an eluter (e.g., a base) is added to the mobile phase. cimap.res.in This creates sharp pH zones within the column, causing alkaloids to elute in highly concentrated bands according to their pKa values and hydrophobicity, enabling highly efficient, large-scale purification. mdpi.comcimap.res.in
Table of Mentioned Compounds
State-of-the-Art Spectroscopic and Spectrometric Approaches for Structural Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Serpentine Alkaloid Structure Determination (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like serpentine. nih.govslideshare.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the alkaloid's complex structure. researchgate.netsouthampton.ac.ukemerypharma.com
1D NMR, including ¹H-NMR and ¹³C-NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. The ¹H-NMR spectrum reveals the number of different types of protons, their chemical shifts (positions in the spectrum), signal integrations (relative number of protons), and coupling constants (interactions between neighboring protons). The ¹³C-NMR spectrum, in turn, indicates the number of non-equivalent carbon atoms. libretexts.org
2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the connectivity between atoms. COSY spectra identify protons that are coupled to each other, helping to piece together fragments of the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra reveal longer-range correlations between protons and carbons (typically over two to three bonds). These correlations are crucial for assembling the complete molecular skeleton and assigning the chemical shifts of all atoms. emerypharma.com
Detailed NMR studies on serpentine and related indole (B1671886) alkaloids have been conducted to confirm their structures. researchgate.netveterinaria.orguniversiteitleiden.nl The specific chemical shifts and coupling constants observed in the NMR spectra are characteristic fingerprints of the serpentine molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Serpentine (Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard. The exact values may vary slightly depending on the solvent and experimental conditions.)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 3 | - | 150.4 |
| 5 | - | 53.4 |
| 6 | - | 20.3 |
| 7 | - | 106.1 |
| 8 | - | 127.0 |
| 9 | 7.69 (d) | 120.5 |
| 10 | 7.32 (t) | 129.5 |
| 11 | 7.42 (t) | 122.9 |
| 12 | 7.60 (d) | 132.1 |
| 13 | - | 130.1 |
| 14 | 4.88 (m) | 34.7 |
| 15 | 4.25 (d) | 68.9 |
| 16 | 7.82 (s) | 149.8 |
| 17 | - | 110.8 |
| 19 | 5.22 (q) | 119.6 |
| 20 | 2.30 (m) | 36.1 |
| 21 | 4.40 (m) | 59.8 |
| OCH₃ | 3.85 (s) | 52.1 |
| C=O | - | 165.2 |
Data compiled from various spectroscopic studies. The specific assignments are based on 2D NMR correlation data.
High-Resolution Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Serpentine Alkaloid Characterization and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound. acs.orgnih.gov For serpentine, HRMS provides an accurate mass measurement, which helps to confirm its molecular formula, C₂₁H₂₀N₂O₃. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation patterns of the serpentine ion. biorxiv.orgnih.govresearchgate.nettutorchase.com In an MS/MS experiment, the serpentine molecular ion is isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. The analysis of these fragments provides valuable structural information and helps to confirm the identity of the alkaloid. libretexts.org
A key fragmentation pathway observed for serpentine involves a Retro-Diels-Alder (RDA) reaction, leading to the cleavage of the E-ring. nih.govresearchgate.net This specific fragmentation pattern is a diagnostic feature for serpentine and related alkaloids. The use of ¹⁵N-labeling studies can further help to characterize the fragmentation pathways by observing the mass shifts of nitrogen-containing fragments. biorxiv.orgnih.gov
Liquid chromatography coupled with mass spectrometry (LC-MS) and particularly with tandem mass spectrometry (LC-MS/MS) is a widely used method for the detection and characterization of serpentine in complex mixtures, such as plant extracts. nih.govnih.govnih.gov This hyphenated technique allows for the separation of the alkaloid from other components before its mass analysis. universiteitleiden.nl
Table 2: Key Mass Spectrometric Data for Serpentine
| Parameter | Value | Description |
| Molecular Formula | C₂₁H₂₀N₂O₃ | Elemental composition of serpentine. nih.gov |
| Exact Mass | 348.1474 g/mol | Precise molecular weight. nih.gov |
| [M+H]⁺ ion (m/z) | 349.15 | The protonated molecular ion observed in positive ion mode mass spectrometry. nihonika.co.jppnas.org |
| Key Fragment Ion (m/z) | Varies | Characteristic ions resulting from the fragmentation of the serpentine molecule, often through Retro-Diels-Alder cleavage of the E-ring. nih.govresearchgate.net |
Utilization of Infrared (IR) Spectroscopy in Serpentine Alkaloid Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govslideshare.net The IR spectrum of serpentine displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. nih.gov
Key features in the IR spectrum of serpentine include:
Aromatic C-H stretching: Absorption bands in the region of 3100-3000 cm⁻¹.
C=O stretching (ester): A strong absorption band typically around 1730-1700 cm⁻¹, indicative of the ester functional group.
C=C and C=N stretching: Absorptions in the 1650-1450 cm⁻¹ region, corresponding to the aromatic rings and the iminium bond.
C-O stretching: Bands in the 1300-1000 cm⁻¹ range, associated with the ester and ether linkages. uc.edu
While IR spectroscopy alone is generally not sufficient for complete structure elucidation, it provides valuable confirmatory evidence for the presence of key functional groups within the serpentine molecule. veterinaria.orgnih.gov
Table 3: Characteristic Infrared Absorption Bands for Serpentine
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1729 | C=O (Ester) stretching researchgate.net |
| ~1625 | C=C (Aromatic) stretching researchgate.net |
| ~3441 | May indicate presence of O-H (from water) or N-H overtones researchgate.net |
Note: The exact positions of IR absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film) and the physical state of the sample.
Quantitative and Qualitative Analysis of Serpentine Alkaloid using UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. matanginicollege.ac.in The UV-Vis spectrum of serpentine is characterized by specific absorption maxima (λmax) that arise from electronic transitions within its chromophoric system, primarily the indole nucleus and the conjugated system of the molecule. nih.gov
Qualitatively, the UV-Vis spectrum provides a characteristic fingerprint for serpentine, with typical absorption maxima observed around 254 nm and 308 nm. researchgate.netijzi.net The presence of these peaks can be used to identify the alkaloid in a sample.
Quantitatively, UV-Vis spectroscopy can be used to determine the concentration of serpentine in a solution by applying the Beer-Lambert Law. researchgate.net This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance at a specific wavelength (usually one of the λmax values), the concentration of serpentine can be calculated, making it a useful technique for quantitative analysis in quality control and research. chemistryjournal.in
Table 4: UV-Visible Absorption Maxima for Serpentine
| Wavelength (λmax) | Solvent/Context |
| 254 nm, 308 nm | General values for identification. researchgate.netijzi.net |
| 261 nm, 308 nm | Observed in a study on Catharanthus roseus. nih.govijzi.net |
Total Synthesis and Semisynthesis of Serpentine Alkaloid and Analogues
Historical Evolution of Serpentine (B99607) Alkaloid Total Synthesis Efforts
Despite its long history of isolation from medicinal plants like the Rauwolfia species, the total synthesis of serpentine remained an unmet challenge for many decades. iaph.in While related heteroyohimbine alkaloids were synthesized, efforts targeting the specific trans diastereomer geometry of serpentine were limited. northwestern.edu The historical landscape of serpentine synthesis was dramatically altered in 2015 when the research group of Karl A. Scheidt at Northwestern University reported the first, and to date, only, total synthesis of the alkaloid. organic-chemistry.orggrafiati.comdokumen.pub This seminal work not only achieved the construction of the complex natural product but also definitively established its absolute configuration through an enantioselective approach. organic-chemistry.orggrafiati.com
Enantioselective Total Synthesis Strategies for Serpentine Alkaloid
The cornerstone of the Scheidt synthesis is a highly efficient organocatalyzed Michael addition reaction. oup.com This key step establishes the absolute configuration of the molecule early in the synthetic sequence. organic-chemistry.orggrafiati.com The reaction involves the cyclization of an aldehyde precursor (compound 4 in the referenced literature) to form a key piperidine (B6355638) derivative (compound 5 ). organic-chemistry.orggrafiati.com
This transformation was achieved using a novel cooperative hydrogen-bonding/enamine catalysis system. northwestern.edudntb.gov.ua Specifically, the reaction employs a combination of a chiral primary amine catalyst and a catechol co-catalyst. oup.com The chiral amine activates the aldehyde substrate by forming a nucleophilic enamine, while the catechol acts as a hydrogen-bond donor to activate the Michael acceptor, facilitating the crucial carbon-carbon bond formation with high enantioselectivity and diastereoselectivity. oup.comresearchgate.net
Table 1: Key Organocatalytic Cyclization in Serpentine Synthesis oup.com
| Reactant | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |
|---|
This enantioselective cyclization furnishes the core structure, which is then elaborated through several steps, including an oxidative iminium ion cyclization and a final dehydrogenation of the intermediate ajmalicine (B1678821) using a palladium on carbon (Pd/C) catalyst to yield serpentine. oup.com
The development of synthetic routes to serpentine has spurred the application and discovery of novel chemical and biological methodologies.
Cooperative Catalysis : The use of a dual catalyst system, combining enamine catalysis with a hydrogen-bond donor, is a prime example of a modern, sophisticated approach to achieving challenging transformations that may not be possible with a single catalyst. oup.comnorthwestern.edursc.orgprinceton.edu This synergistic approach was critical for the success of the enantioselective total synthesis. northwestern.edu
Biosynthetic Enzyme Discovery : Research into the biosynthesis of serpentine in Catharanthus roseus led to the discovery of serpentine synthase (SS). oup.com This cytochrome P450 enzyme catalyzes the final oxidative step, converting ajmalicine to serpentine. oup.com The identification of this enzyme opens avenues for biocatalytic and metabolic engineering approaches to production.
Microbial Biosynthesis Platforms : A novel methodology for producing serpentine involves engineered baker's yeast (Saccharomyces cerevisiae). nih.gov Scientists have successfully constructed a microbial platform for the de novo biosynthesis of serpentine and alstonine (B1665729) from simple precursors. nih.gov This biotechnological approach offers a promising alternative to chemical synthesis or extraction from low-abundance plant sources. nih.govnih.gov
Design and Implementation of Stereoselective Key Steps (e.g., Organocatalyzed Cyclization, Cooperative H-bond Donor/Enamine Catalysis)
Synthetic Routes for Structurally Modified Serpentine Alkaloid Analogues
The ability to synthesize serpentine has provided a foundation for creating structurally modified analogues, which are valuable tools for probing biological activity. northwestern.edu
Synthetic Analogues : The enantioselective route developed by Scheidt serves as a platform for medicinal chemistry, enabling the synthesis of related analogues by modifying the precursors or intermediates in the established pathway. northwestern.edu
Biosynthesis of Halogenated Analogues : The engineered yeast platform has been successfully deployed to create new-to-nature halogenated serpentine analogues. nih.gov By feeding various haloindole or halogenated tryptamine (B22526) derivatives to the engineered yeast strains, researchers have produced a range of 19 different haloserpentine and haloalstonine compounds. nih.gov
Semisynthesis of Hydroxylated Analogues : Modifications at the 5' position of the initial tryptophan precursor have been shown to be processed by monoterpenoid indole (B1671886) alkaloid (MIA) enzymes in Catharanthus roseus to produce 10'-modified versions of ajmalicine and serpentine. acs.org This demonstrates the potential for semisynthetic strategies to access functionalized analogues that could serve as advanced intermediates for other complex therapeutics. acs.org
Computational Chemistry and Retrosynthetic Analysis in Alkaloid Total Synthesis
While specific computational studies exclusively focused on serpentine are not widely documented, the principles of computer-aided synthesis are highly relevant to such a complex target. Retrosynthetic analysis, the process of deconstructing a target molecule to identify potential starting materials, has been a cornerstone of synthetic planning for decades. beilstein-journals.org Recently, this process has been augmented by powerful computational tools.
Pharmacological Mechanisms and Cellular Targets of Serpentine Alkaloid
Molecular Interactions of Serpentine (B99607) Alkaloid with DNA and Nucleic Acids
Serpentine is recognized as a DNA-intercalating agent, a characteristic shared with other β-carboline alkaloids. acs.orgresearchgate.netbeljanski.info This class of compounds is known to interact with nucleic acids, which can inhibit crucial cellular processes like DNA replication and transcription. beljanski.infomdpi.com The interaction of serpentine with DNA is considered a primary component of its biological activity. acs.orgnih.gov
Recent computational studies have explored the binding patterns of serpentine with various forms of DNA, including duplex, hairpin, triplex, and quadruplex structures. biorxiv.org These in silico analyses suggest that serpentine binds within the minor groove of duplex DNA. biorxiv.org Furthermore, when comparing its binding affinity to that of the related alkaloid ajmalicine (B1678821), serpentine demonstrated a higher estimated free energy of binding, indicating it is a more effective DNA binder across multiple DNA forms. biorxiv.org Despite being a typical intercalator, spectroscopic studies have revealed that serpentine, which possesses a more complex structure, has a tenfold lower affinity for double-stranded DNA compared to the simpler indoloquinoline alkaloid, cryptolepine (B1217406). acs.org
Spectroscopic analysis has been instrumental in confirming that serpentine behaves as a classic DNA intercalating agent. acs.orgnih.gov This mode of binding involves the insertion of its planar ring system between the base pairs of the DNA double helix. researchgate.net This interaction is thought to be the basis for its ability to selectively inhibit the in vitro synthesis of DNA isolated from various cancerous cells. beljanski.info Research suggests that serpentine can distinguish between cancer DNA and DNA from healthy tissues, forming a specific 'alkaloid-cancer DNA' complex that inhibits the initiation of DNA synthesis. beljanski.info
Molecular docking studies further support the role of serpentine as a DNA-binding agent, highlighting its interaction with the minor groove of the DNA helix. biorxiv.org These theoretical models, combined with experimental data, provide a foundation for understanding how serpentine engages with nucleic acids at a molecular level. biorxiv.org
Modulation of Topoisomerase II Activity by Serpentine Alkaloid
A key cellular target for serpentine is topoisomerase II, a nuclear enzyme critical for managing DNA topology during replication, transcription, and chromosome segregation. acs.orgglobalresearchonline.netmdpi.comoup.com Serpentine acts as a topoisomerase II inhibitor, a mechanism shared by several anticancer agents. acs.orgmdpi.com It functions by stabilizing the covalent complex formed between topoisomerase II and DNA. acs.orgnih.gov This action "poisons" the enzyme, leading to an accumulation of DNA strand breaks. acs.orgnih.govmdpi.com While effective, the poisoning effect of serpentine on topoisomerase II is less pronounced than that of cryptolepine. acs.orgnih.gov Studies have also shown that serpentine does not appear to favor cutting at any specific DNA base sequence. nih.gov
The primary mechanism by which serpentine stimulates DNA cleavage is through the stabilization of the topoisomerase II-DNA cleavable complex. acs.orgnih.gov Topoisomerase II normally creates transient double-strand breaks in DNA to allow another DNA strand to pass through, after which it re-ligates the break. mdpi.com Serpentine interferes with the re-ligation step by stabilizing the intermediate complex where the DNA is cleaved and covalently attached to the enzyme. acs.orgnih.govnih.gov This transforms a temporary break into a more permanent DNA lesion, which, if not repaired, can trigger cellular death pathways. mdpi.com This stabilization of the reversible enzyme-DNA cleavable complex is a hallmark of topoisomerase II poisons. nih.gov
Mechanistic Studies on Serpentine Alkaloid's Cellular Bioactivity
The cellular bioactivity of serpentine is largely attributed to its effects on DNA synthesis and cell division. beljanski.inforesearchgate.net Research has demonstrated that serpentine can inhibit DNA synthesis in cancer cells in vitro and exhibits moderate antitumor properties. acs.orgresearchgate.net
Serpentine has been shown to interfere with the normal progression of the cell cycle. areeo.ac.ir In a study using human peripheral blood cells, serpentine was found to block cell cycle progression during mitosis. areeo.ac.ir The effective concentration for inducing this mitotic block was determined to be 20 µg/ml. areeo.ac.ir This antimitotic activity is a common feature of alkaloids used in cancer therapy, which often target microtubule dynamics to halt cell division. areeo.ac.irnih.gov While some related alkaloids, like reserpine (B192253), have been shown to cause cell cycle arrest at the G2 phase, and cryptolepine at the S-phase, serpentine's primary documented effect is the disruption of mitosis. mdpi.comresearchgate.netmnba-journal.com
| Cell Line | Observed Effect | Effective Concentration | Reference |
|---|---|---|---|
| Human Peripheral Blood Cells | Blocked cell cycle progression in mitosis | 20 µg/ml | areeo.ac.ir |
Genetic and Metabolic Engineering of Serpentine Alkaloid Biosynthesis
Biotechnological Strategies for Enhanced Serpentine (B99607) Alkaloid Production in Plant Cell and Organ Cultures
Plant cell and organ cultures, such as hairy root cultures, offer a promising alternative to whole-plant extraction for producing serpentine and other valuable secondary metabolites. nih.govnih.gov These in vitro systems allow for controlled production, independent of geographical and seasonal variations, and provide a platform for various enhancement strategies. d-nb.info
Key biotechnological strategies include:
Cell Line Selection and Culture Optimization: The initial step often involves screening and selecting high-yielding cell lines. globalsciencebooks.info Subsequent optimization of culture conditions, such as the composition of the nutrient medium (e.g., Murashige and Skoog (MS) or Gamborg's B5 medium), pH, and plant growth regulators, is crucial for maximizing both biomass and metabolite production. globalsciencebooks.info For instance, different medium formulations have been shown to significantly affect serpentine yield in C. roseus cell suspension cultures. globalsciencebooks.info
Elicitation: Elicitors are compounds that trigger defense responses in plant cells, often leading to a significant increase in the production of secondary metabolites. nih.govd-nb.info This is one of the most effective strategies for boosting alkaloid yields in vitro. nih.gov Both biotic (e.g., fungal extracts) and abiotic elicitors (e.g., metal ions, signaling molecules) have been successfully used. nih.govresearchgate.net In hairy root cultures of C. roseus, arachidonic and linoleic acids enhanced serpentine yield by 3.4 and 2.5-fold, respectively. researchgate.net Similarly, treatment with silver nitrate (B79036) stimulated both the synthesis and release of serpentine by 2 to 4.5 times. researchgate.net Jasmonic acid (JA) and its derivatives are potent elicitors that have been shown to increase the accumulation of serpentine in the roots of intact C. roseus plants. pakbs.org
Hairy Root Cultures: Induced by infection with Agrobacterium rhizogenes, hairy root cultures are a particularly effective system. nih.gov They are known for their genetic stability, rapid growth, and high capacity for secondary metabolite production, often exceeding that of suspension cultures. nih.gov Hairy root cultures of C. roseus have been a primary target for elicitation strategies to improve the output of ajmalicine (B1678821) and serpentine. researchgate.netpakbs.org
Precursor Feeding: Supplying the culture with biosynthetic precursors, such as tryptamine (B22526), can sometimes bypass rate-limiting steps and increase the production of the final alkaloid. nih.gov This strategy's success depends on the specific metabolic bottlenecks within the chosen cell line.
Table 1: Effects of Elicitors on Serpentine Production in Catharanthus roseus Cultures
| Elicitor | Culture Type | Observed Effect on Serpentine Production | Fold Increase (approx.) | Reference |
|---|---|---|---|---|
| Arachidonic Acid | Hairy Root Culture | Enhanced yield of serpentine. | 3.4 | researchgate.net |
| Linoleic Acid | Hairy Root Culture | Enhanced yield of serpentine. | 2.5 | researchgate.net |
| Silver Nitrate | Hairy Root Culture | Stimulated synthesis and release of serpentine. | 2.0 - 4.5 | researchgate.net |
| Copper | Hairy Root Culture | Improved accumulation of serpentine (to 5.72 mg/l). | 4.0 | researchgate.net |
| Jasmonic Acid (JA) | Intact Plant Roots | Significantly increased production in roots (40% increase 72h post-treatment). | 1.4 | pakbs.org |
Heterologous Expression Systems for Reconstituting and Modifying Serpentine Alkaloid Biosynthetic Pathways (e.g., Saccharomyces cerevisiae)
Reconstructing complex plant metabolic pathways in microbial hosts, known as heterologous expression, is a cornerstone of modern synthetic biology. Baker's yeast (Saccharomyces cerevisiae) is a favored host due to its well-characterized genetics, rapid growth, and established use in industrial fermentation. oup.comnih.gov The entire biosynthetic pathway from the central metabolite strictosidine (B192452) to serpentine has been successfully reconstituted in yeast. oup.comnih.gov
This feat of metabolic engineering involved expressing a series of plant-derived enzymes in the yeast cell:
Strictosidine-β-D-glucosidase (SGD): This enzyme initiates the pathway by converting strictosidine to an unstable intermediate. nih.gov
Heteroyohimbine Synthase (HYS): A dehydrogenase that acts on the intermediate to produce ajmalicine and its stereoisomers. nih.gov
Serpentine Synthase (SS): A cytochrome P450 enzyme that catalyzes the final oxidation of ajmalicine to form serpentine. nih.govoup.com The gene for this enzyme was discovered through virus-induced gene silencing (VIGS) in C. roseus and subsequently validated by expression in yeast. oup.com
By co-expressing these enzymes, researchers have created yeast strains capable of producing serpentine de novo. nih.gov Initial efforts have achieved titers of approximately 5 mg/L for the serpentine/alstonine (B1665729) pair. oup.comresearchgate.net This microbial platform not only offers a potential alternative production route but also serves as a powerful tool for pathway elucidation and for creating novel alkaloid derivatives. nih.govnih.gov
Table 2: Key Enzymes for Heterologous Serpentine Biosynthesis in S. cerevisiae
| Enzyme | Abbreviation | Function in Pathway | Source Organism (Typical) | Reference |
|---|---|---|---|---|
| Strictosidine-β-D-glucosidase | SGD | Deglycosylates strictosidine. | Rauvolfia serpentina / Catharanthus roseus | oup.comnih.gov |
| Heteroyohimbine Synthase | HYS | Converts the aglycone intermediate to ajmalicine/tetrahydroalstonine (B1682762). | Catharanthus roseus | nih.gov |
| Serpentine Synthase | SS | Oxidizes ajmalicine to serpentine. | Catharanthus roseus | nih.govoup.com |
Rational Design and Pathway Engineering for Modulation of Serpentine Alkaloid Yield and Profile
Rational design involves making targeted genetic modifications to a metabolic pathway to improve the production of a desired compound. europa.eu This approach relies on a deep understanding of the pathway's enzymes, intermediates, and regulatory networks. jipb.netjst.go.jp In the context of serpentine, engineering efforts in the native plant (C. roseus) and heterologous hosts aim to overcome bottlenecks and redirect metabolic flux towards its precursors.
Key strategies for rational design include:
Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing genes that encode enzymes catalyzing slow steps in the pathway can significantly boost product yield. For example, overexpressing anthranilate synthase (AS), an early enzyme in the indole (B1671886) pathway, in C. roseus hairy roots led to increased accumulation of tryptamine, a key precursor for all TIAs. rice.edu
Manipulation of Transcriptional Regulators: The TIA pathway is controlled by a network of transcription factors that activate or repress biosynthetic genes. jst.go.jp Engineering these regulators offers a powerful way to upregulate the entire pathway simultaneously. Overexpression of activators like ORCA3 or suppression of repressors (e.g., ZCT family proteins) has been shown to enhance the expression of TIA pathway genes. researchgate.net
Suppression of Competing Pathways: Metabolic pathways often branch, leading to a variety of end products. frontiersin.org By using technologies like RNA interference (RNAi) or CRISPR, it is possible to downregulate or knock out enzymes in competing branches, thereby funneling precursors into the desired pathway. This can alter the final alkaloid profile, increasing the relative amount of a target compound like serpentine. frontiersin.org
These rational engineering approaches have successfully increased the production of TIAs, demonstrating the potential to tailor the output of complex plant metabolic networks. mountainscholar.orgjipb.net
Synthetic Biology Approaches for Novel Serpentine Alkaloid Derivative Generation
Synthetic biology moves beyond enhancing natural product yield to creating entirely new molecules with potentially improved or novel biological activities. nih.gov By combining enzymes from different organisms, engineering enzyme substrate specificity, and feeding non-natural precursors, scientists can generate "unnatural" alkaloid derivatives. nih.govfrontiersin.org
One of the most successful approaches has been the generation of halogenated alkaloids. nih.govfrontiersin.org Halogen atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. By expressing flavin-dependent halogenase enzymes from bacteria alongside the reconstituted serpentine pathway in yeast, researchers have been able to produce a variety of new-to-nature halogenated serpentine analogs. nih.govnih.gov When the engineered yeast was fed different halo-substituted tryptamine precursors, it successfully produced 11 distinct halogenated serpentine analogs, nine of which had never been reported before. nih.gov
Another synthetic biology strategy involves enzyme engineering. The substrate specificity of key enzymes like strictosidine synthase (STR), which sits (B43327) at the gateway to the entire TIA pathway, can be altered through directed evolution or site-directed mutagenesis. nih.govnih.gov This allows the enzyme to accept a wider range of tryptamine analogs, opening the door to the biosynthesis of a vast array of novel alkaloid scaffolds that can be screened for therapeutic potential. nih.govfrontiersin.org These approaches highlight the power of synthetic biology to not only produce valuable medicines but also to explore and expand chemical diversity. nih.govnih.gov
Advanced Analytical Chemistry in Serpentine Alkaloid Research
High-Resolution Mass Spectrometric Approaches for Comprehensive Alkaloid Profiling and Dereplication
High-resolution mass spectrometry (HRMS) has become an indispensable tool in the study of serpentine (B99607) and other alkaloids. unito.ituniversiteitleiden.nl Its ability to provide accurate mass measurements allows for the determination of elemental compositions, a critical step in identifying known and unknown compounds within complex mixtures. universiteitleiden.nl This is particularly valuable for dereplication, the rapid identification of previously characterized compounds, which streamlines the discovery of novel molecules. mdpi.comresearchgate.net
Techniques like ultra-high-performance liquid chromatography coupled with HRMS (UHPLC-HRMS) enable the generation of detailed chemical fingerprints of plant extracts. frontiersin.org These fingerprints can be used for quality control and to differentiate between various species or plant parts based on their unique alkaloid profiles. frontiersin.org Furthermore, tandem mass spectrometry (MS/MS) capabilities of HRMS instruments provide structural information through fragmentation patterns, aiding in the structural elucidation of new alkaloids. unito.ituniversiteitleiden.nl The fragmentation of the serpentine molecule, for instance, often involves an E-ring cleavage through a Retro-Diels-Alder (RDA) mechanism, providing a characteristic signature. researchgate.net
Molecular networking, a computational approach that organizes MS/MS data based on spectral similarity, has further enhanced the power of HRMS for alkaloid research. mdpi.com This method allows for the visualization of entire families of related compounds within a sample, facilitating the identification of new analogues of known alkaloids like serpentine. biorxiv.org
Application of UPLC-QToF-MS with Electrospray Ionization (ESI) for Serpentine Alkaloid Analysis
Among the various HRMS platforms, the combination of ultra-performance liquid chromatography with quadrupole time-of-flight mass spectrometry (UPLC-QToF-MS) using electrospray ionization (ESI) has proven to be a particularly powerful technique for serpentine alkaloid analysis. researchgate.netresearchgate.net This setup offers high resolution, sensitivity, and rapid analysis times, making it ideal for both qualitative and quantitative studies. researchgate.net
UPLC provides superior chromatographic separation of complex alkaloid mixtures, including the resolution of closely related isomers, which is often a challenge in alkaloid analysis. researchgate.netresearchgate.net The separated compounds are then introduced into the QToF mass spectrometer via an ESI source, which is a soft ionization technique that typically produces protonated molecules ([M+H]+) or molecular ions (M+), minimizing fragmentation in the source and providing clear molecular weight information. researchgate.net
The QToF analyzer's high mass accuracy allows for the confident determination of the elemental composition of serpentine and its co-occurring alkaloids. researchgate.net This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. Furthermore, the MS/MS capabilities of the QToF instrument can be used to generate fragmentation spectra, which are then compared against databases or used for de novo structural elucidation. researchgate.netresearchgate.net Researchers have successfully developed and validated UPLC-QToF-MS methods for the simultaneous identification and quantification of serpentine and other major indole (B1671886) alkaloids in plant extracts like Catharanthus roseus and Rauwolfia serpentina. researchgate.netresearchgate.net
Metabolomics and Fluxomics for Understanding Serpentine Alkaloid Biosynthesis and Accumulation
Metabolomics, the comprehensive analysis of all metabolites in a biological system, has provided profound insights into the biosynthesis and accumulation of serpentine and other MIAs. nih.gov By generating a snapshot of the metabolome, researchers can identify not only the final alkaloid products but also their precursors and intermediates, helping to piece together the intricate biosynthetic pathways. researchgate.net
Single-cell metabolomics has emerged as a revolutionary technique, allowing for the investigation of metabolite localization at the cellular level. nihonika.co.jpbiorxiv.org Studies using this approach have revealed the specific cell types within plants where serpentine and its precursors, such as ajmalicine (B1678821), are synthesized and stored. nihonika.co.jpnih.gov For example, in Catharanthus roseus, serpentine has been found to accumulate in idioblast and laticifer cells. nihonika.co.jpnih.gov This level of spatial resolution is critical for understanding the complex intercellular transport and metabolic trafficking involved in MIA biosynthesis. biorxiv.org
Fluxomics, which studies the rates of metabolic reactions, complements metabolomics by providing a dynamic view of biosynthetic pathways. While specific fluxomics studies focused solely on serpentine are less common, the principles are highly relevant. By using stable isotope labeling, researchers can trace the flow of atoms through the MIA pathway, identifying bottlenecks and regulatory control points. This knowledge is invaluable for metabolic engineering efforts aimed at increasing the production of valuable alkaloids like serpentine in plant cell cultures or microbial systems.
The integration of metabolomics data with other 'omics' datasets, such as transcriptomics (gene expression) and proteomics (protein expression), provides a holistic view of the regulatory networks governing serpentine biosynthesis. nih.govbiorxiv.org This systems biology approach is essential for identifying the genes and enzymes responsible for each step of the pathway, including the recently discovered serpentine synthase. nih.gov
Chromatographic Methods for Diastereomeric Separation and Quantitative Analysis of Serpentine and Related Alkaloids
The stereochemistry of alkaloids can have a significant impact on their biological activity. Serpentine and its diastereomer, alstonine (B1665729), are a prime example. univie.ac.at The separation of such diastereomers is a challenging but crucial task in alkaloid analysis. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the workhorse techniques for this purpose. researchgate.netnih.gov
Researchers have developed specialized chromatographic methods to achieve the separation of serpentine and alstonine. These methods often involve the use of specific stationary phases, such as C18 or C8 columns, and carefully optimized mobile phases. researchgate.netnih.gov For instance, an extended UHPLC method utilizing a C18 column with a gradient of acetonitrile (B52724) and water (containing 0.1% NH4OH) at an elevated temperature (60°C) has been shown to successfully separate these diastereomers. nih.gov The choice of mobile phase additives, such as formic acid or ammonium (B1175870) hydroxide, can significantly influence the retention and selectivity of the separation. researchgate.netnih.gov
Once separated, the quantitative analysis of serpentine and its related alkaloids is typically performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer. researchgate.netresearchgate.net HPLC with diode-array detection (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which can aid in peak identification and purity assessment. researchgate.net
Development and Validation of Advanced Quantitative Determination Methods for Serpentine Alkaloid in Plant Extracts and Biological Samples
The accurate and reliable quantification of serpentine in various matrices is essential for quality control of herbal products, phytochemical research, and pharmacokinetic studies. researchgate.netnih.gov Consequently, significant effort has been dedicated to the development and validation of robust analytical methods.
A variety of techniques have been employed for the quantitative determination of serpentine, including:
High-Performance Thin-Layer Chromatography (HPTLC): This method offers a simple and cost-effective way to quantify serpentine and other alkaloids. scielo.brscialert.net HPTLC methods have been validated for the simultaneous quantification of multiple alkaloids in Rauwolfia species. scielo.br
High-Performance Liquid Chromatography (HPLC) with UV or DAD detection: HPLC-UV/DAD is a widely used and well-established technique for alkaloid quantification. researchgate.netoup.com Methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines, ensuring their accuracy, precision, linearity, and robustness. researchgate.net
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS/MS): UHPLC-MS/MS, particularly using a triple quadrupole or QToF mass spectrometer, provides the highest sensitivity and selectivity for serpentine quantification. researchgate.netnih.gov These methods are especially valuable for analyzing complex biological samples like human plasma, where low concentrations of the analyte are expected. nih.gov Multiple reaction monitoring (MRM) mode in triple quadrupole MS allows for highly specific and sensitive detection of the target analyte. researchgate.net
The validation of these analytical methods is a critical step to ensure the reliability of the results. Validation parameters typically include linearity, range, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.netresearchgate.net
Below are tables summarizing the validation parameters from a developed UPLC-QToF-MS method for indole alkaloid analysis and the limits of detection for a UHPLC-MS/MS method.
Table 1: Validation Parameters for a UPLC-QToF-MS Method for Indole Alkaloid Analysis
| Compound | Linearity (R²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |
| Vincristine | > 0.9988 | 10 | 30 | 92.8 - 104.1 |
| Vinblastine (B1199706) | > 0.9988 | 10 | 30 | 92.8 - 104.1 |
| Ajmalicine | > 0.9988 | 1 | 3 | 92.8 - 104.1 |
| Catharanthine (B190766) | > 0.9988 | 1 | 3 | 92.8 - 104.1 |
| Serpentine | > 0.9988 | 1 | 3 | 92.8 - 104.1 |
| Vindoline (B23647) | > 0.9988 | 1 | 3 | 92.8 - 104.1 |
| Data sourced from a study on the analysis of indole alkaloids in Catharanthus roseus. researchgate.net |
Table 2: Limits of Detection for a UHPLC-MS/MS Method
| Compound | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Vindoline | 0.039 | 0.118 |
| Catharanthine | 0.583 | 1.767 |
| Serpentine | Not specified in this specific study | Not specified in this specific study |
| Ajmalicine | 0.039 | 0.118 |
| Reserpine (B192253) | 0.039 | 0.118 |
| Data sourced from a study on the simultaneous determination of bioactive terpene indole alkaloids. researchgate.net |
Plant Cultivation and Propagation Research for Serpentine Alkaloid Production
Micropropagation and In Vitro Culture Techniques for Serpentine (B99607) Alkaloid-Producing Plants (e.g., Tissue Culture, Hairy Root Cultures)
Traditional cultivation of serpentine-producing plants, such as Rauvolfia serpentina and Catharanthus roseus, faces challenges including low germination rates, genetic variability, and susceptibility to diseases. nih.govresearchgate.net To overcome these limitations, researchers have turned to in vitro culture techniques, which offer a reliable and efficient method for mass propagation and the production of valuable alkaloids. scialert.netscienceopen.com
Tissue Culture: This technique involves the cultivation of plant cells, tissues, or organs on a nutrient medium under sterile conditions. For Rauvolfia serpentina, micropropagation using nodal segments and axillary buds has proven to be a commercially viable method for producing a large number of disease-free and genetically uniform plantlets throughout the year. scirp.org Studies have shown that explants cultured in vitro can retain the ability to synthesize alkaloids, sometimes at levels comparable to the parent plant. scialert.net Callus cultures, which are undifferentiated masses of plant cells, can also be induced from various explants like leaves and have been shown to produce serpentine and other related alkaloids. opensciencepublications.comwu.ac.th
Hairy Root Cultures: A particularly promising approach for producing root-derived alkaloids like serpentine is the use of hairy root cultures. nih.govcolab.wsfrontiersin.org These cultures are established by infecting plant tissues with the soil bacterium Agrobacterium rhizogenes. frontiersin.org The bacterium transfers a part of its DNA (T-DNA) into the plant's genome, leading to the formation of fast-growing, highly branched "hairy roots". frontiersin.orgnih.gov These cultures are known for their genetic and biochemical stability and can produce secondary metabolites at concentrations similar to or even higher than the roots of the intact plant. frontiersin.orgthieme-connect.com Hairy root cultures of Catharanthus roseus and Rauvolfia serpentina have been successfully established and optimized for the production of terpenoid indole (B1671886) alkaloids, including serpentine. nih.govfrontiersin.org The scalability of hairy root cultures in bioreactors presents a significant advantage for the industrial production of serpentine. nih.govresearchgate.net
Interactive Table: Comparison of In Vitro Culture Techniques for Serpentine Production
| Feature | Tissue Culture (Micropropagation) | Hairy Root Culture |
|---|---|---|
| Primary Goal | Mass propagation of whole plants. scirp.org | Production of root-specific secondary metabolites. frontiersin.org |
| Starting Material | Explants like nodal segments, axillary buds, leaves. scirp.orgwu.ac.th | Plant tissues infected with Agrobacterium rhizogenes. frontiersin.org |
| Genetic Stability | Generally high, produces true-to-type plants. scirp.org | High genetic and biochemical stability. frontiersin.org |
| Growth Rate | Variable, dependent on subculturing. | Fast-growing and highly branched. frontiersin.org |
| Hormone Requirement | Requires plant growth regulators in the medium. scirp.org | Typically grown in phytohormone-free media. frontiersin.org |
| Alkaloid Production | Can produce alkaloids, but levels may vary. scialert.net | High and stable production of root alkaloids. nih.govthieme-connect.com |
| Scalability | Can be scaled up for mass plantlet production. scialert.net | Amenable to large-scale production in bioreactors. nih.gov |
| Example Organism | Rauvolfia serpentina. scirp.org | Catharanthus roseus, Rauvolfia serpentina. nih.govfrontiersin.org |
Influence of Plant Growth Regulators and Culture Media Composition on Serpentine Alkaloid Accumulation
The accumulation of serpentine in plant cell and tissue cultures is significantly influenced by the composition of the culture medium, particularly the presence of plant growth regulators (PGRs). scielo.brbdbotsociety.org Auxins and cytokinins are the two primary classes of PGRs that play a crucial role in controlling cell division, differentiation, and secondary metabolite production. bg.ac.rs
Plant Growth Regulators:
Auxins: Auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D), Indole-3-acetic acid (IAA), and Naphthaleneacetic acid (NAA) are often used to induce callus formation and promote root growth. researchgate.netscialert.net In Rauvolfia serpentina, combinations of NAA and BAP (a cytokinin) have been shown to be effective for shoot regeneration. wu.ac.th In some cases, the application of auxins to hairy root cultures has been found to double the alkaloid accumulation compared to cultures grown without them. chemijournal.com
Cytokinins: Cytokinins such as 6-Benzylaminopurine (BAP) and Kinetin (Kn) are primarily involved in stimulating shoot proliferation. bg.ac.rs In Catharanthus roseus cell suspension cultures, cytokinins have been observed to enhance the activity of enzymes involved in the biosynthesis of terpenoid indole alkaloids, including serpentine. bg.ac.rs
Growth Retardants: Interestingly, substances that inhibit the biosynthesis of gibberellins (B7789140) (another class of PGRs) have been shown to increase serpentine accumulation in Catharanthus roseus cell cultures. chemijournal.comwur.nl For instance, high concentrations of AMO-1618 led to a twofold increase in serpentine content. chemijournal.comwur.nl
Culture Media Composition: The basal medium, which provides essential macro- and micronutrients, vitamins, and a carbon source, also plays a vital role. Murashige and Skoog (MS) medium is a commonly used basal medium for the culture of serpentine-producing plants. wu.ac.thscialert.net However, modifications to the strength of the MS medium and the type and concentration of the carbohydrate source (e.g., sucrose) can significantly impact both biomass growth and alkaloid yield. scialert.net For example, in Catharanthus roseus callus cultures, a half-strength MS medium enriched with specific PGRs and a higher sucrose (B13894) concentration was found to be optimal for both callus proliferation and total alkaloid accumulation. scialert.net Furthermore, low nutrient levels, particularly of phosphate (B84403) and nitrate (B79036), have been found to enhance alkaloid production in some hairy root cultures, even though high nutrient levels maximize biomass. thieme-connect.com
Interactive Table: Effect of Plant Growth Regulators on Serpentine Alkaloid Production
| Plant Growth Regulator | Plant Species | Culture Type | Observed Effect on Serpentine/Related Alkaloids | Reference(s) |
|---|---|---|---|---|
| Auxins (e.g., IAA, NAA) | Hyoscyamus muticus | Hairy Root Culture | Doubled alkaloid accumulation. | chemijournal.com |
| Cytokinins (e.g., BAP, Zeatin) | Catharanthus roseus | Cell Suspension | Increased geraniol (B1671447) 10-hydroxylase activity, enhancing terpenoid indole alkaloid production. | bg.ac.rs |
| Gibberellic Acid | Catharanthus roseus | Whole Plant | Strong negative influence on the accumulation of vinblastine (B1199706), vindoline (B23647), and catharanthine (B190766). | chemijournal.com |
| Growth Retardants (e.g., AMO-1618) | Catharanthus roseus | Cell Suspension | Two-fold increase in serpentine accumulation. | chemijournal.comwur.nl |
Agronomic Practices and Environmental Factors Affecting Serpentine Alkaloid Content in Cultivated Plants
The concentration of serpentine and other alkaloids in cultivated plants is not static; it is influenced by a complex interplay of agronomic practices and environmental conditions. frontiersin.orgbdbotsociety.org Understanding these factors is crucial for optimizing the yield of serpentine from field-grown plants.
Agronomic Practices:
Plant Density: The spacing between plants can affect resource availability and, consequently, growth and alkaloid production. Studies on Rauvolfia serpentina have suggested that a closer spacing of 45 x 45 cm can be optimal for commercial cultivation. cabidigitallibrary.org
Manures and Fertilizers: The nutrient status of the soil is a key determinant of plant health and secondary metabolite production. eagri.org In Rauvolfia serpentina, the application of farmyard manure (FYM) and specific combinations of nitrogen (N), phosphorus (P), and potassium (K) have been shown to maximize root yield. researchgate.netconnectjournals.com Increased nitrogen levels, in particular, have been correlated with a significant increase in the crude alkaloid content of the roots. researchgate.net
Harvesting Time: The alkaloid content in plants can vary with the developmental stage. eagri.org For Rauvolfia serpentina, the maximum concentration of total alkaloids in the roots is typically found when the plant is harvested after a certain period of growth, often around 18 to 30 months. connectjournals.comresearchgate.net Harvesting during the dormant winter months is often considered ideal. researchgate.net
Environmental Factors:
Climate: Temperature and rainfall are significant climatic factors. Rauvolfia serpentina thrives in a temperature range of 10–30°C and in areas with high rainfall and well-drained soil. researchgate.netnih.gov
Light: Light intensity and duration can influence the biosynthesis of alkaloids. eagri.orgmdpi.com The specific light requirements can vary depending on whether the plant is "light-loving" or "shade-loving". eagri.org
Soil Conditions: Soil type and pH are important for optimal growth. Rauvolfia serpentina grows well in sandy loam and clayey loam soils with a slightly acidic to neutral pH. nih.gov
Stress Factors: Abiotic stresses such as drought, high salinity, and the presence of heavy metals can have a profound effect on secondary metabolite accumulation. mdpi.comscispace.comd-nb.info In some cases, moderate stress can lead to an increase in alkaloid content as a defense response. mdpi.comscispace.com For instance, treatment of Catharanthus roseus with certain heavy metals like lead resulted in a threefold increase in the serpentine content of the roots. researchgate.net
Interactive Table: Influence of Agronomic and Environmental Factors on Serpentine Alkaloid Content
| Factor | Plant Species | Specifics | Impact on Alkaloid Content | Reference(s) |
|---|---|---|---|---|
| Agronomic Practices | ||||
| Plant Density | Rauvolfia serpentina | 45 x 45 cm spacing | Recommended for commercial cultivation. | cabidigitallibrary.org |
| Fertilization | Rauvolfia serpentina | Increased nitrogen levels | Significantly increased crude alkaloid content in roots. | researchgate.net |
| Harvesting Time | Rauvolfia serpentina | 18-30 months | Maximum concentration of total alkaloids in roots. | connectjournals.comresearchgate.net |
| Environmental Factors | ||||
| Temperature | Rauvolfia serpentina | 10–30°C | Optimal for growth. | researchgate.netnih.gov |
| Soil Type | Rauvolfia serpentina | Sandy loam and clayey loam | Favorable for growth. | nih.gov |
| Heavy Metals | Catharanthus roseus | Lead (Pb) treatment | Three-fold increase in serpentine content in roots. | researchgate.net |
| Salinity | Catharanthus roseus | Increased salinity | Increased alkaloid content. | mdpi.com |
Conservation Research and Sustainable Utilization Strategies for Serpentine Alkaloid-Rich Plant Species
Many plant species rich in serpentine and other valuable alkaloids, such as Rauvolfia serpentina, are facing threats of extinction in their natural habitats. scirp.orgopensciencepublications.comfrontiersin.orgresearchgate.netiaph.in This is largely due to over-harvesting from the wild to meet the demands of the pharmaceutical industry, coupled with habitat destruction. connectjournals.comnih.govbioline.org.br Consequently, there is an urgent need for robust conservation research and the implementation of sustainable utilization strategies.
Conservation Research:
In Situ Conservation: This involves protecting the natural habitats of these plants. connectjournals.com Establishing gene sanctuaries and identifying and preserving areas rich in these species are crucial steps. nih.gov
Ex Situ Conservation: This includes the conservation of plants outside their natural habitats. The establishment of germplasm collection centers, gene banks, and cryopreservation of genetic material are important ex situ conservation methods. connectjournals.com DNA banking also offers a modern alternative for preserving the genetic diversity of these valuable species. connectjournals.com
Biotechnological Approaches: As discussed previously, micropropagation and other tissue culture techniques play a vital role in the conservation of endangered medicinal plants. scirp.orgveterinaria.org They allow for the rapid multiplication of elite, disease-free plant material, which can then be used for reintroduction into the wild or for establishing commercial cultivation, thus reducing the pressure on wild populations. scialert.netscirp.org
Sustainable Utilization Strategies:
Commercial Cultivation: The most effective way to ensure a sustainable supply of serpentine is through the large-scale commercial cultivation of these plants using scientific methods. cabidigitallibrary.orgconnectjournals.com This not only provides a consistent source of raw material for the industry but also offers an alternative source of income for farmers. connectjournals.com
Good Agricultural Practices (GAP): The implementation of GAP, including the use of high-quality planting material, appropriate agronomic techniques, and responsible harvesting methods, can significantly increase the yield and quality of the alkaloids. cabidigitallibrary.org
Biotechnological Production: The use of hairy root cultures and other plant cell culture technologies in bioreactors offers a highly controlled and sustainable platform for the production of serpentine, independent of geographical and climatic constraints. frontiersin.orgnih.gov This approach has the potential to meet the industrial demand for serpentine without impacting wild plant populations.
The conservation of serpentine alkaloid-rich plants is not just an ecological necessity but also crucial for ensuring the continued availability of these important medicines for future generations. nih.govbioline.org.br A multi-pronged approach that combines in situ and ex situ conservation with sustainable cultivation and modern biotechnological production methods is essential for the long-term preservation and utilization of these invaluable natural resources. connectjournals.com
Future Directions and Emerging Research Areas for Serpentine Alkaloid
Integration of Multi-Omics Technologies in Serpentine (B99607) Alkaloid Research
The comprehensive understanding of serpentine biosynthesis and its regulation within the plant is being revolutionized by the integration of multi-omics technologies. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the molecular processes involved.
Recent advances in single-cell multi-omics have been particularly insightful. For instance, the use of ultra-high liquid chromatography-mass spectrometry (UPLC-MS) at the single-cell level in Catharanthus roseus has enabled the identification of various metabolites, including serpentine, within individual leaf cells. nih.gov This level of resolution is critical for understanding the specific cellular machinery and metabolic partitioning involved in alkaloid production. nih.gov The combined application of single-cell RNA sequencing (scRNA-seq) and single-cell mass spectrometry has been instrumental in elucidating the monoterpene indole (B1671886) alkaloid (MIA) biosynthetic pathway in C. roseus. nih.govresearchgate.net
Multi-omics approaches are not only identifying the genes and enzymes involved but also the complex regulatory networks that control their expression. dntb.gov.ua For example, genome-guided investigations and RNA sequencing (RNA-seq) data have led to the identification of transcription factors that regulate the accumulation of serpentine. frontiersin.orgnih.gov By integrating data from different omics layers, researchers can build more accurate models of the serpentine biosynthetic pathway and identify key targets for metabolic engineering to enhance its production. dntb.gov.uafrontiersin.org Furthermore, imaging mass spectrometry combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is being used to spatially characterize the distribution of serpentine and other alkaloids in plant tissues, providing insights into their transport and storage. biorxiv.org
Exploration of Novel Biosynthetic Pathways and Uncharacterized Enzymes in Serpentine Alkaloid Production
Despite significant progress, many aspects of the serpentine biosynthetic pathway remain to be fully elucidated. oup.com A key area of future research is the discovery and characterization of novel enzymes that catalyze the final steps of its formation.
Recent research has successfully identified a previously unknown serpentine synthase. oup.com This enzyme, a cytochrome P450 (CYP), is responsible for the oxidation of ajmalicine (B1678821) to serpentine. oup.com This discovery challenged previous hypotheses that suggested the final conversion occurred in the vacuole, indicating instead that serpentine is synthesized on the endoplasmic reticulum. oup.com
The biosynthesis of serpentine is part of the larger and highly complex terpenoid indole alkaloid (TIA) pathway. hep.com.cn This pathway involves numerous enzymes, regulators, and transporters. hep.com.cn Future research will likely focus on identifying other uncharacterized enzymes and regulatory proteins that contribute to the diversity and accumulation of TIAs, including serpentine. hep.com.cnnih.gov The exploration of the genetic and biochemical diversity in different plant species, such as Rauwolfia serpentina, may also reveal alternative or novel biosynthetic routes to serpentine and related alkaloids. proteopedia.orgresearchgate.net Understanding these pathways in their entirety is a crucial prerequisite for their successful reconstruction in microbial hosts for industrial production.
Advanced Structural Modifications and Chemoenzymatic Synthesis for Serpentine Alkaloid Diversification
The core structure of serpentine provides a scaffold for the creation of novel derivatives with potentially enhanced or new biological activities. Advanced structural modification and chemoenzymatic synthesis are key strategies for achieving this diversification.
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to produce complex molecules that are difficult to access through traditional synthesis alone. researchgate.netscience.gov For example, strictosidine (B192452) synthase, a central enzyme in MIA biosynthesis, has been engineered and utilized for the chemoenzymatic synthesis of novel alkaloid libraries. researchgate.net This approach allows for the incorporation of modified substrates, leading to the generation of serpentine analogues with altered substitution patterns. researchgate.net
Furthermore, the discovery and characterization of new enzymes, such as hydroxylases and halogenases, open up possibilities for late-stage functionalization of the serpentine molecule. ubc.cafrontiersin.org For instance, the expression of tryptophan halogenases in C. roseus has led to the de novo production of halogenated MIA derivatives. frontiersin.org These modifications can significantly impact the pharmacological properties of the resulting compounds. The development of novel synthetic methods, such as nitroso-ene and aza-Wacker cyclizations, is also expanding the toolbox for constructing the complex bridged architecture of alkaloids related to serpentine. nih.gov
Development of High-Throughput Screening Platforms for Serpentine Alkaloid-Related Bioactivity Discovery
To efficiently explore the therapeutic potential of serpentine and its newly synthesized derivatives, high-throughput screening (HTS) platforms are essential. These platforms allow for the rapid testing of large numbers of compounds for various biological activities.
HTS methods often rely on cell-based assays or biochemical assays that can be automated and miniaturized. For serpentine and its analogues, screening platforms could be designed to assess a wide range of potential activities, including anticancer, antihypertensive, and neuropharmacological effects. mdpi.comgreenpharmacy.infoveterinaria.org The natural fluorescence of serpentine under blue light has been ingeniously repurposed as a biosensor in yeast for high-throughput screening applications, enabling the enrichment of strains producing higher levels of the alkaloid. escholarship.org
The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or mass spectrometry (MS), is crucial for the rapid analysis and quantification of serpentine and other alkaloids in complex mixtures, which is a prerequisite for HTS. nih.govresearchgate.netuniversiteitleiden.nl These methods facilitate the screening of extracts from different plant sources or from engineered microbial systems to identify those with high serpentine content or novel derivatives. nih.govresearchgate.net
Ethical Considerations and Sustainability in Natural Product Sourcing and Research
The increasing demand for natural products like serpentine for research and potential therapeutic applications raises important ethical and sustainability concerns. The over-harvesting of medicinal plants, such as Rauwolfia serpentina, has led to them being classified as endangered. researchgate.net
Sustainable sourcing is therefore a critical aspect of future research and commercialization. acs.org This includes the development of cultivation programs and in vitro propagation techniques to reduce the pressure on wild populations. researchgate.net Furthermore, there is a growing emphasis on green chemistry principles in the extraction and processing of alkaloids to minimize the environmental impact. acs.org
Biotechnological approaches, such as the production of serpentine in engineered microorganisms like yeast, offer a promising and sustainable alternative to sourcing from plants. escholarship.org This method avoids the complexities of agriculture and extraction and ensures a consistent and scalable supply. escholarship.orgijcrt.org The success of any drug development program based on natural products will increasingly depend on integrating sustainable and ethical practices from the very beginning of the research and development process. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
